molecular formula C22H24N2O2S B11343374 4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11343374
M. Wt: 380.5 g/mol
InChI Key: ZDGVTVLMXWGQSV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound with a molecular formula of C21H24N2O2S. This compound is notable for its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a tert-butyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Structure: The benzamide structure is formed by reacting the thiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-methylphenyl)benzamide
  • 4-tert-butyl-N-(4-ethoxyphenyl)benzamide

Uniqueness

4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

4-tert-butyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C22H24N2O2S/c1-22(2,3)17-9-5-15(6-10-17)20(25)23-13-18-14-27-21(24-18)16-7-11-19(26-4)12-8-16/h5-12,14H,13H2,1-4H3,(H,23,25)

InChI Key

ZDGVTVLMXWGQSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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